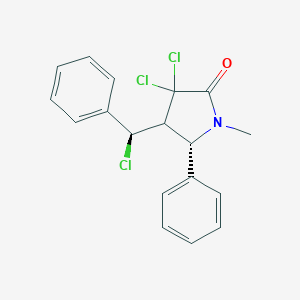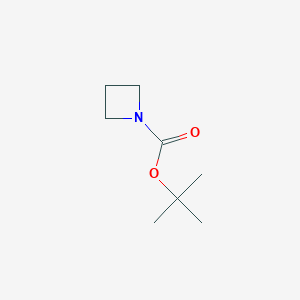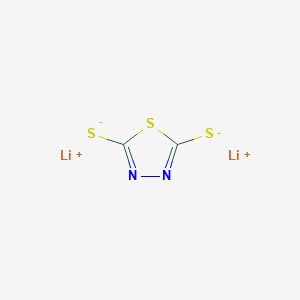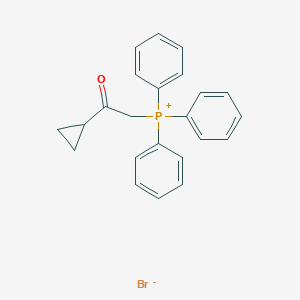![molecular formula C40H50N8O12S B114963 2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 144408-86-6](/img/structure/B114963.png)
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces with data available.
科学的研究の応用
Nutritional Perspectives and Carcinogenic Potential
Dietary Factors and Breast Cancer Research indicates that dietary factors may influence the incidence of mammary gland cancer. Notably, heterocyclic amines (HAs) found in meats like beef, chicken, pork, and fish, cooked by ordinary methods, have been implicated. Specifically, 2-Amino-1-methyl-6-phenylimidazo [4, 5-b]pyridine (PhIP) prevalent in fried and barbecued beef, a staple in some diets, has been shown to cause mammary gland cancer in rats. The paper suggests that HAs, including PhIP, may be etiologic agents in human breast cancer, pointing to the interaction between dietary carcinogenic and anticarcinogenic agents as an area for further study (Snyderwine, 1994).
Environmental and Synthetic Applications
Sorption of Herbicides to Soil The sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals is explored, considering parameters such as soil organic carbon content and mineral content. The findings suggest that soil organic matter and iron oxides are critical sorbents for phenoxy herbicides, hinting at the complex interaction between environmental pollutants and natural substrates (Werner, Garratt, & Pigott, 2012).
Therapeutic Potential and Drug Discovery
Tetrahydroisoquinolines in Therapeutics Tetrahydroisoquinolines, including the compound , are explored for their therapeutic potential, particularly in cancer and central nervous system disorders. The review covers patents and therapeutic applications of these compounds, indicating their significance in drug discovery and potential for addressing various diseases (Singh & Shah, 2017).
Flavor Compounds and Food Chemistry
Branched Chain Aldehydes in Foods The paper reviews the production and breakdown pathways of branched aldehydes, significant flavor compounds in foods. It emphasizes understanding the generation pathways of these compounds for controlling their levels in food products, indicating the intricate balance between desirable and undesirable compounds in food chemistry (Smit, Engels, & Smit, 2009).
Neuroprotective Agents and Neuropharmacology
Neuroprotective Properties of YM872 YM872, a highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, is studied for its neuroprotective properties, particularly in the context of acute stroke treatment. This review details the in vitro and in vivo neuropharmacology of YM872, highlighting its potential in neuroprotection and stroke therapy (Takahashi et al., 2006).
特性
CAS番号 |
144408-86-6 |
|---|---|
分子式 |
C40H50N8O12S |
分子量 |
866.9 g/mol |
IUPAC名 |
2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H50N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)34(53)46(3)21(2)33(41)36(55)48(19-26-18-31(51)37(60-26)47-12-10-32(52)45-40(47)59)35(54)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-10,12,14,16,19-21,28-31,33,37,42,49-51H,11,13,15,17-18,41H2,1-4H3,(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19+/t20?,21?,28-,29?,30?,31?,33?,37?/m0/s1 |
InChIキー |
UTIFRWPUJPPZEZ-LGUFXXKBSA-N |
異性体SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N(/C=C/3\CC(C(O3)N4C=CC(=O)NC4=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)N)C=C(C=C2)O |
SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N(C=C3CC(C(O3)N4C=CC(=O)NC4=O)O)C(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)N)C=C(C=C2)O |
正規SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N(C=C3CC(C(O3)N4C=CC(=O)NC4=O)O)C(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)N)C=C(C=C2)O |
同義語 |
napsamycin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




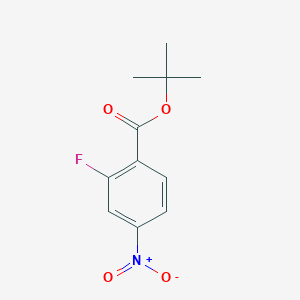
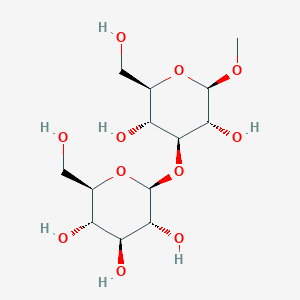
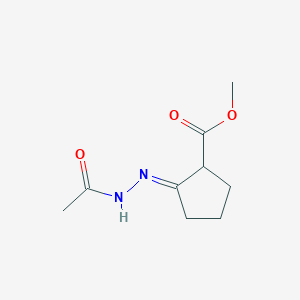
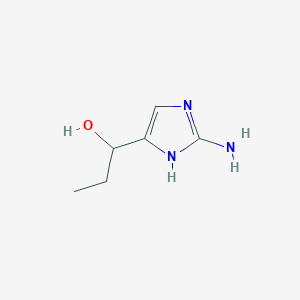


![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)

